11-Triethoxysilylundecanal

Overview

Description

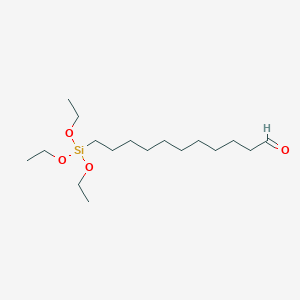

11-Triethoxysilylundecanal (11-TESU; CAS 116047-42-8) is a bifunctional organosilane with a molecular formula of C₁₇H₃₆O₄Si and an average molecular weight of 332.55 g/mol . It features a terminal aldehyde group (-CHO) and a triethoxysilyl moiety (-Si(OCH₂CH₃)₃), enabling dual reactivity for covalent surface modification and crosslinking applications.

Preparation Methods

Triethoxysilylundecanal can be synthesized through various methods. One common approach involves the reaction of undecanal with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process . Industrial production methods often involve the use of vapor-phase techniques to functionalize surfaces with triethoxysilylundecanal .

Chemical Reactions Analysis

Triethoxysilylundecanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and water or acids for hydrolysis . The major products formed from these reactions include carboxylic acids, primary alcohols, and siloxane polymers .

Scientific Research Applications

Chemical Properties and Mechanism of Action

TESUD operates primarily through silane coupling reactions, forming durable bonds between organic substrates and inorganic surfaces. Its long alkyl chain contributes to increased stability compared to shorter homologs, making it particularly useful in applications requiring robust adhesion.

Key Properties:

- Molecular Formula: C17H36O4Si

- Molecular Weight: 332.56 g/mol

- Boiling Point: 150-155 °C (0.5 mmHg)

- Density: 0.930 g/mL

- Refractive Index: 1.4343 at 20 °C

Chemistry

TESUD is widely used as a coupling agent in the synthesis of composite materials, improving their mechanical strength and thermal stability. It facilitates the formation of stable condensation products with siliceous surfaces and other metal oxides.

| Application | Description |

|---|---|

| Coupling Agent | Enhances adhesion between organic and inorganic materials |

| Composite Material Improvement | Increases mechanical strength and thermal stability |

Biology

In biological applications, TESUD is employed for the functionalization of surfaces in biosensors and bioanalytical devices. It allows for the selective immobilization of biomolecules, enhancing the sensitivity and specificity of biosensors.

Case Study: ImmunoFET Development

An ion-sensitive field-effect transistor (ISFET) was developed using TESUD to covalently bond monoclonal antibodies for detecting tumor necrosis factor-alpha (TNF-α). This sensor demonstrated label-free detection capabilities, crucial for monitoring heart failure .

Medicine

TESUD's role in medical diagnostics includes the development of immunosensors that detect specific biomarkers. Its ability to create stable surface modifications has led to advancements in biosensing technologies.

| Medical Application | Description |

|---|---|

| Immunosensors | Used for detecting biomarkers like TNF-α |

| Biosensing Technologies | Enhances specificity and sensitivity in diagnostics |

Industry

In industrial applications, TESUD is utilized to enhance the properties of coatings and adhesives. Its ability to modify surface characteristics significantly impacts product performance across various sectors.

Case Study: Surface Modification

A study demonstrated the effectiveness of TESUD in modifying silicon nitride surfaces for improved electrochemical sensors, showcasing its potential in developing advanced industrial applications .

Mechanism of Action

The mechanism of action of triethoxysilylundecanal involves its ability to form covalent bonds with both organic and inorganic substrates. The hydrolyzable ethoxy groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. The aldehyde group can further react with amines or other nucleophiles, allowing for the attachment of various functional molecules . This dual functionality makes it an effective coupling agent for a wide range of applications .

Comparison with Similar Compounds

Key Physicochemical Properties :

| Property | Value |

|---|---|

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 371.5 ± 15.0 °C (760 mmHg) |

| Melting Point | <20 °C |

| Flash Point | 148.3 ± 15.9 °C |

| Solubility | Hydrophobic; soluble in organic solvents (e.g., toluene, ethanol) |

The aldehyde group facilitates covalent bonding with amine-containing biomolecules (e.g., enzymes, antibodies), while the triethoxysilyl group enables hydrolysis and condensation with hydroxylated surfaces (e.g., PDMS, glass) . This dual functionality makes 11-TESU a critical reagent in biosensor development, enzyme immobilization, and surface functionalization .

Structural and Functional Comparison

11-TESU belongs to the organosilane family, distinguished by its long alkyl chain (11 carbons) and terminal aldehyde group. Below is a comparison with structurally analogous silanes:

Key Insights :

- Chain Length : The C11 chain in 11-TESU provides enhanced hydrophobicity and flexibility compared to shorter-chain analogs (e.g., APTES, GPTMS), improving stability in aqueous environments .

- Reactivity : Unlike APTES (amine-reactive) or GPTMS (epoxide-reactive), 11-TESU’s aldehyde group enables selective conjugation with primary amines via Schiff base formation, ideal for biomolecule immobilization .

Physicochemical Properties

| Property | 11-TESU | APTES | GPTMS |

|---|---|---|---|

| Molecular Weight (g/mol) | 332.55 | 221.36 | 236.34 |

| Boiling Point (°C) | 371.5 | 217 | 290 |

| Density (g/cm³) | 0.9 | 0.946 | 1.07 |

| Hydrolysis Rate | Moderate | Fast | Slow |

Functional Implications :

- Higher Boiling Point : 11-TESU’s elevated boiling point (~371.5°C) reflects its lower volatility compared to APTES and GPTMS, making it suitable for high-temperature processing .

- Density : Its lower density (0.9 g/cm³) suggests compatibility with lightweight polymer matrices like PDMS .

Application Efficiency

In enzyme immobilization studies, 11-TESU outperformed physical adsorption methods. For example, co-immobilizing HRP and GOX on PDMS using PEG/11-TESU achieved higher enzyme retention and activity than simple adsorption . Comparatively, APTES-based immobilization relies on electrostatic interactions, which are less stable under physiological conditions.

Research Findings and Commercial Availability

Commercial Data

| Manufacturer | Purity | Price (5g) |

|---|---|---|

| American Custom Chemicals | 95% | $303.45 |

| AK Scientific | 95% | $510 |

Stability and Shelf Life

11-TESU’s aldehyde group is susceptible to oxidation, necessitating storage under inert conditions. Its long alkyl chain mitigates moisture sensitivity compared to short-chain silanes like triethoxysilylpropanal .

Biological Activity

11-Triethoxysilylundecanal (TESUD) is an organoethoxysilane compound with significant biological applications, particularly in the fields of biosensing and surface functionalization. Its unique structure allows it to interact effectively with various biological materials, making it a valuable tool in both research and clinical settings.

Chemical Structure : The molecular formula of this compound is C17H36O4Si, with a molecular weight of 332.56 g/mol. It features a long alkyl chain that enhances its stability and reactivity compared to shorter homologs.

Mechanism of Action : TESUD functions primarily as a coupling agent, facilitating the formation of durable bonds between organic and inorganic materials. This is achieved through silane coupling reactions, where the ethoxy groups can hydrolyze to form silanol groups that further condense into siloxane bonds. The aldehyde group present in TESUD can also be oxidized to form carboxylic acids, providing additional functionalization options for biomolecule attachment.

Biological Applications

- Biosensor Development : TESUD has been utilized as a linker in the development of biosensors due to its ability to covalently attach biomolecules to sensor surfaces. For instance, in a study involving nanocrystalline zinc oxide (ZnO), TESUD was used to introduce amine-reactive functional groups on the ZnO surface, enhancing the platform's ability to immobilize biomolecules such as antibodies and enzymes .

- Embryo Tagging : Research indicates that TESUD can effectively tag mouse embryos by forming stable attachments to the zona pellucida (ZP), which is crucial for tracking embryonic development in vitro . This application demonstrates TESUD's potential in reproductive biology and developmental studies.

- Protein Functionalization : The compound has shown promise in the functionalization of surfaces for various bioanalytical devices. Its ability to create well-defined microdomains allows for selective immobilization of proteins, which is essential for developing highly specific biosensors.

Table 1: Summary of Biological Activities of this compound

Case Study: Photonic Biosensor for Glucose Monitoring

In a study aimed at developing an in-line photonic biosensor for glucose monitoring, TESUD was employed as part of the sensor's construction. The biosensor demonstrated high sensitivity and specificity due to the effective surface modification facilitated by TESUD, which allowed for optimal enzyme immobilization . This application highlights TESUD's role in advancing diagnostic technologies.

Stability and Reactivity

TESUD exhibits remarkable stability after surface modification, maintaining its reactivity over extended periods (over six months) when stored under appropriate conditions . This stability is crucial for applications requiring long-term functionality without degradation.

Future Directions

Future research on this compound could focus on:

- Long-term Biocompatibility : Investigating the biocompatibility of TESUD-based surfaces in vivo.

- Novel Applications : Exploring its use beyond biosensing, including potential roles in microfluidics and molecular electronics.

- Enhanced Functionalization Techniques : Developing methods to optimize surface modification strategies for improved performance in various applications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of TESUD post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze the and spectra to verify the aldehyde proton (δ ~9.5-10 ppm) and ethoxysilyl groups (δ ~1.2-1.4 ppm for CHCHO–). Compare peak integration ratios to theoretical values .

- FTIR : Confirm the presence of aldehyde C=O stretching (~1720 cm) and Si–O–C vibrations (~1100 cm) .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (m/z 332.56) and fragmentation patterns .

Q. What are the established protocols for assessing the purity of TESUD following synthetic procedures?

Methodological Answer:

- Chromatographic Methods : Employ HPLC with a C18 column (acetonitrile/water gradient) or GC with a polar stationary phase to quantify impurities. Use UV detection (λ = 270 nm) for aldehyde-specific monitoring .

- Elemental Analysis : Compare experimental C, H, O, and Si percentages with theoretical values (C: 61.40%, H: 10.91%, O: 19.24%, Si: 8.45%) .

Q. What are the critical storage conditions required to maintain TESUD's reactivity in long-term studies?

Methodological Answer:

- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of ethoxysilyl groups. Use anhydrous solvents (e.g., dry toluene) for dissolution, and include molecular sieves in storage vials .

Q. How does the chain length of the undecanal backbone influence TESUD's interfacial properties in composite materials?

Methodological Answer:

- Compare TESUD with shorter-chain analogs (e.g., 3-triethoxysilylpropanal) via contact angle measurements and AFM to assess differences in surface wettability and self-assembly density. Longer chains enhance hydrophobic interactions but may reduce grafting density due to steric effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize premature hydrolysis of TESUD during surface functionalization protocols?

Methodological Answer:

- Humidity Control : Perform reactions in gloveboxes (<5% relative humidity) or use desiccants like CaCl.

- Solvent Selection : Use aprotic solvents (e.g., toluene, THF) to slow hydrolysis.

- Catalyst Addition : Introduce mild acids (e.g., acetic acid) to accelerate silanol condensation without degrading the aldehyde group .

Q. What statistical approaches are recommended for resolving discrepancies in bio-conjugation efficiency data when using TESUD as a crosslinker?

Methodological Answer:

- ANOVA : Test for variance across experimental batches (e.g., solvent purity, humidity levels).

- Multivariate Regression : Corolate conjugation efficiency with variables like pH, temperature, and TESUD concentration.

- Error Propagation Analysis : Quantify uncertainties from spectroscopic quantification methods (e.g., UV-Vis calibration curves) .

Q. What advanced surface characterization techniques provide complementary insights when analyzing TESUD-modified substrates?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Quantify surface Si and O atomic percentages to confirm siloxane bond formation.

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Map spatial distribution of TESUD-derived fragments (e.g., CHOCHO) .

Q. How should researchers design controlled experiments to isolate the effects of TESUD's ethoxysilyl groups versus its aldehyde moiety in dual-functional applications?

Methodological Answer:

- Blocking Group Strategy : Use hydroxylamine to selectively cap the aldehyde group, enabling independent study of ethoxysilyl reactivity.

- Comparative Studies : Synthesize analogs lacking either functional group (e.g., triethoxysilylundecane vs. undecanal) to assess individual contributions to interfacial adhesion or bioactivity .

Q. What computational chemistry methods are suitable for modeling TESUD's self-assembly behavior on silica substrates?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., COMPASS III) to model TESUD orientation and packing density on SiO surfaces.

- Density Functional Theory (DFT) : Calculate adsorption energies of TESUD's aldehyde and ethoxysilyl groups on hydroxylated silica .

Q. How can researchers address conflicting data regarding TESUD's stability in aqueous versus non-aqueous biological matrices?

Methodological Answer:

Properties

IUPAC Name |

11-triethoxysilylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJMMZVIBLQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467911 | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116047-42-8 | |

| Record name | 11-(Triethoxysilyl)undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.